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Compound of Interest

Compound Name: 3-Ethylbenzoic acid

Cat. No.: B123567

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylbenzoic acid (CAS No.
619-20-5), a substituted aromatic carboxylic acid of significant interest in synthetic organic
chemistry and drug discovery. This document details its physicochemical properties, provides
established experimental protocols for its synthesis and purification, and explores its
application as a key intermediate in the development of therapeutic agents, with a focus on M3
muscarinic acetylcholine receptor antagonists. All quantitative data is presented in clear,
tabular formats, and key chemical transformations and biological pathways are illustrated with
detailed diagrams.

Chemical and Physical Properties

3-Ethylbenzoic acid is a white to light brown crystalline solid at room temperature. Its
structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of 3-
Ethylbenzoic Acid
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Property Value Source(s)
CAS Number 619-20-5 [11[2][3][4]
Molecular Formula CoH1002 [1][21[3][4]
Molecular Weight 150.17 g/mol [21[31[4]
IUPAC Name 3-Ethylbenzoic acid [1]2]4]
Synonyms m-Ethylbenzoic acid [3]
SMILES CCC1=CC=CC(=C1)C(0)=0 [2]

HXUSUAKIRZZMGP-
InChlKey [1]2]4]
UHFFFAOYSA-N

Table 2: Physicochemical Properties of 3-Ethylbenzoic

Acid

Property Value Source(s)

Melting Point 47 °C [5]

Boiling Point 271.51 °C (estimated) [2]

Density 1.042 g/cm3 [2]

pKa 4.27 + 0.10 (Predicted) [2]
Poorly soluble in water; Slightly

Solubility soluble in DMSO and [2]
Methanol

LogP 2.8 [6]

Refractive Index 1.5345 [2]

Table 3: Safety Information for 3-Ethylbenzoic Acid
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Category Information Source(s)

Signal Word Warning [11[7]

H315 (Causes skin irritation),
H319 (Causes serious eye

Hazard Statements S [1107]
irritation), H335 (May cause

respiratory irritation)

P261 (Avoid breathing
dust/fume/gas/mist/vapors/spr
ay), P305+P351+P338 (IF IN

] EYES: Rinse cautiously with

Precautionary Statements ) [1107]

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.)

Spectroscopic Data

While readily available spectra are not provided in the search results, the expected
spectroscopic characteristics can be inferred from the structure of 3-Ethylbenzoic acid.

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl
group (a triplet and a quartet), aromatic protons in the meta-substituted pattern, and a broad
singlet for the carboxylic acid proton.

13C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the
aromatic carbons (with distinct chemical shifts due to the substitution pattern), and the two
carbons of the ethyl group.

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching
band for the carboxylic acid, a strong C=0 stretching absorption, and bands corresponding
to C-H and C=C stretching of the aromatic ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of 150.17 g/mol .
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Experimental Protocols

3-Ethylbenzoic acid can be synthesized through various methods. Below are detailed
protocols for two common synthetic routes: the Grignard reaction and the Suzuki coupling.

Synthesis via Grignhard Reaction

This protocol describes the synthesis of a benzoic acid derivative via a Grignard reagent, which
can be adapted for 3-ethylbenzoic acid starting from 3-ethylbromobenzene.

Materials:
e 3-Ethylbromobenzene
e Magnesium turnings
e Anhydrous diethyl ether
e Dryice (solid COz2)
e 6M Hydrochloric acid
e Sodium hydroxide solution (10%)
» Saturated sodium thiosulfate solution
e Anhydrous sodium sulfate
e Round-bottom flask, condenser, addition funnel, separatory funnel, Bichner funnel
o Magnetic stirrer and heating mantle
Procedure:
o Preparation of the Grignard Reagent:
o Ensure all glassware is thoroughly dried.

o In a round-bottom flask, place magnesium turnings.
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o In an addition funnel, place a solution of 3-ethylboromobenzene in anhydrous diethyl ether.

o Add a small amount of the 3-ethyloromobenzene solution to the magnesium to initiate the
reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

o Once the reaction starts, add the remaining 3-ethylbromobenzene solution dropwise to
maintain a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete reaction.

Carbonation of the Grignard Reagent:

o Cool the Grignard reagent in an ice bath.

o Carefully add crushed dry ice to the reaction mixture with stirring. The Grignard reagent
will react with the CO: to form a magnesium salt of the carboxylic acid.[8]

o Allow the mixture to warm to room temperature as the excess dry ice sublimes.

Work-up and Purification:

o Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt
and precipitate the 3-ethylbenzoic acid.[6]

o Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

o Wash the combined organic layers with water, followed by a saturated sodium thiosulfate
solution, and then with 10% sodium hydroxide solution to extract the benzoic acid as its
sodium salt.[8]

o Separate the aqueous layer containing the sodium 3-ethylbenzoate and acidify it with
concentrated hydrochloric acid to precipitate the 3-ethylbenzoic acid.[8]

o Collect the solid product by vacuum filtration using a Bichner funnel, wash with cold
water, and dry.[8]
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o The crude product can be further purified by recrystallization from a suitable solvent like
ethanol/water.

Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a biaryl carboxylic acid using a Suzuki coupling reaction,
which can be adapted to synthesize 3-ethylbenzoic acid from 3-bromobenzoic acid and an
ethylboronic acid derivative.[9]

Materials:

» 3-Bromobenzoic acid

o Ethylboronic acid (or a suitable derivative)

o Palladium catalyst (e.g., Pd(PPhs)a or PdCIlz(dppf))
e Base (e.g., K2COs, Cs2CO0s)

e Solvent system (e.g., Toluene/Water or Dioxane/\Water)
» Round-bottom flask, condenser

e Magnetic stirrer and heating mantle

o Ethyl acetate, brine, anhydrous sodium sulfate
Procedure:

» Reaction Setup:

o In a round-bottom flask, combine 3-bromobenzoic acid, ethylboronic acid, the palladium
catalyst, and the base.[9]

o Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]
o Add the degassed solvent system to the flask.[9]

e Reaction Execution:
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o Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within
12-24 hours.[9]

e Work-up and Purification:
o Cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
o Wash the organic layer with water and then with brine.[9]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.[9]

o The crude product can be purified by column chromatography on silica gel or by
recrystallization.[9]

Applications in Drug Development

3-Ethylbenzoic acid serves as a valuable building block in the synthesis of more complex
molecules with therapeutic potential. A notable application is in the preparation of bi-aryl
amines that act as M3 muscarinic acetylcholine receptor antagonists.[2]

M3 Muscarinic Acetylcholine Receptor Signaling
Pathway

M3 receptors are G-protein coupled receptors (GPCRS) that, upon binding to acetylcholine,
primarily couple to Gq proteins. This initiates a signaling cascade that leads to various
physiological responses, including smooth muscle contraction and glandular secretion.[3][4][7]
M3 receptor antagonists block this pathway and are used in the treatment of conditions like
chronic obstructive pulmonary disease (COPD) and overactive bladder.[10]
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Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Synthesis of an M3 Receptor
Antagonist Precursor

The following diagram illustrates a generalized workflow for the synthesis of a bi-aryl amine, a
common core structure in M3 receptor antagonists, utilizing 3-ethylbenzoic acid.
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Caption: Synthetic workflow for an M3 antagonist precursor.
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Conclusion

3-Ethylbenzoic acid is a versatile chemical intermediate with well-defined properties. The
synthetic protocols provided herein offer reliable methods for its preparation, enabling its use in
various research and development applications. Its role as a precursor in the synthesis of M3
muscarinic receptor antagonists highlights its importance in medicinal chemistry and drug
discovery. The information and diagrams presented in this guide are intended to support
researchers and scientists in their work with this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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